Introduction: The Significance of Boc-L-2-Aminooctanoic Acid in Synthetic Chemistry
Introduction: The Significance of Boc-L-2-Aminooctanoic Acid in Synthetic Chemistry
An In-depth Technical Guide to the Physicochemical Properties and Structure of Boc-L-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Boc-L-2-aminooctanoic acid is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. Its unique structure, combining a lipophilic eight-carbon side chain with a selectively protectable amino group, makes it a valuable component in the synthesis of peptides, peptidomimetics, and other complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, providing essential orthogonality in multi-step synthetic strategies.[][2] This guide provides a comprehensive technical overview of the molecular weight, structure, and key physicochemical characteristics of Boc-L-2-aminooctanoic acid, offering insights for its effective application in research and development.
Core Molecular and Structural Properties
The fundamental identity of a chemical compound is defined by its molecular formula, weight, and three-dimensional structure. These properties dictate its reactivity, physical characteristics, and potential applications.
Chemical Structure and Stereochemistry
Boc-L-2-aminooctanoic acid is characterized by an octanoic acid backbone, where the amino group at the alpha-position (C2) is protected by a tert-butyloxycarbonyl group. The "L" designation specifies the stereochemistry at the chiral alpha-carbon, corresponding to the (S)-configuration according to Cahn-Ingold-Prelog priority rules.
The structure consists of three key functional domains:
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The Carboxylic Acid (-COOH): The primary site for amide bond formation, typically activated for coupling reactions in peptide synthesis.
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The Lipophilic Side Chain (-C6H13): The hexyl chain imparts significant nonpolar character to the molecule, influencing solubility and governing hydrophobic interactions in larger constructs.
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The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl group prevents the amine from participating in unwanted side reactions. Its acid-labile nature allows for selective deprotection without affecting other acid-stable protecting groups.[2][3]
Caption: Chemical structure of Boc-L-2-aminooctanoic acid.
Molecular Formula and Weight
The elemental composition and corresponding molecular weight are fundamental parameters for quantitative analysis, reaction stoichiometry, and mass spectrometry.
| Parameter | Value | Source(s) |
| Chemical Formula | C13H25NO4 | [4] |
| Molecular Weight | 259.34 g/mol | [4][5] |
| CAS Number | 92211-95-5 |
The molecular weight is calculated from the atomic weights of its constituent atoms: (13 x 12.011) + (25 x 1.008) + (1 x 14.007) + (4 x 15.999) = 259.34 g/mol . This value is critical for preparing solutions of known molarity and for interpreting mass spectrometry data.
Synthesis and Structural Verification
The integrity of any research or development program relies on the confirmed identity and purity of its starting materials. This section outlines a standard synthetic protocol and the analytical methods used to validate the structure of Boc-L-2-aminooctanoic acid.
General Synthetic Protocol: Boc Protection
The most common method for installing a Boc group onto an amino acid is through the reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)2O), under basic conditions.[2][6]
Caption: General workflow for synthesis and verification.
Step-by-Step Methodology:
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Dissolution: L-2-aminooctanoic acid (1.0 eq) is dissolved in an acetone-water mixture (e.g., 1:1 v/v) containing a suitable base, such as triethylamine (2.0 eq).[6]
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Reagent Addition: A solution of di-tert-butyl dicarbonate (1.1 eq) in acetone is added dropwise to the stirred amino acid solution.[6]
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Reaction: The mixture is stirred at room temperature for 4-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.[6]
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Solvent Removal: The organic solvent (acetone) is removed under reduced pressure.[6]
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Acidification & Extraction: The remaining aqueous solution is carefully acidified to a pH of 4-5 with dilute hydrochloric acid. This protonates the carboxylate, making the product soluble in organic solvents. The product is then extracted with ethyl acetate.[6]
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Purification: The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[6]
Analytical Methods for Structural Elucidation
Confirming the molecular structure is a non-negotiable step that underpins the validity of subsequent experiments. A combination of spectroscopic techniques is employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique would confirm the presence of all proton environments. Key expected signals include: a broad singlet for the NH proton, a multiplet for the Cα proton, distinct signals for the tert-butyl protons of the Boc group (a sharp singlet integrating to 9H), and overlapping multiplets for the aliphatic protons of the octanoic acid side chain.
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¹³C NMR: This analysis would show distinct carbon signals for the carbonyls of both the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, the Cα, and the carbons of the aliphatic chain.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 260.35, and the [M+Na]⁺ adduct at m/z 282.33.
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Infrared (IR) Spectroscopy: IR analysis would identify key functional groups. Characteristic absorption bands would be expected for the N-H stretch, the C=O stretch of the carboxylic acid, and the strong C=O stretch of the carbamate in the Boc group.
Applications in Drug Discovery and Development
The unique properties of Boc-L-2-aminooctanoic acid make it a versatile tool for medicinal chemists.
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Peptide Modification: The incorporation of this unnatural amino acid into peptide sequences can enhance their metabolic stability and cell permeability. The lipophilic side chain can improve membrane association, which is particularly useful for developing antimicrobial peptides or cell-penetrating peptides.[7]
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PROTAC Linkers: The linear eight-carbon structure can serve as a component of linkers in Proteolysis Targeting Chimeras (PROTACs), molecules designed to recruit specific proteins for degradation.[6]
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Improving Pharmacokinetics: The lipophilic nature of the octanoyl side chain can be leveraged to modify the solubility and bioavailability of parent drug molecules, a key consideration in optimizing drug candidates.[]
Conclusion
Boc-L-2-aminooctanoic acid is a well-defined chemical entity with a molecular weight of 259.34 g/mol and a structure that offers a valuable combination of a chiral center, a lipophilic side chain, and a strategically protected amino group. Its synthesis is straightforward, and its structure can be unequivocally confirmed using standard analytical techniques. For researchers in drug discovery and peptide synthesis, a thorough understanding of these fundamental properties is the first step toward leveraging this versatile building block to create novel therapeutics and advanced biomaterials.
References
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PubChem. 2-Aminooctanoic acid | C8H17NO2 | CID 69522. [Link]
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FooDB. Showing Compound DL-2-Aminooctanoic acid (FDB022354). [Link]
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ResearchGate. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. [Link]
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Milk Composition Database (MCDB). Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991). [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
- Google Patents. US6916947B2 - Method of producing amino carboxylic acids.
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AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]
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PubChem. 8-(((Tert-butoxy)carbonyl)amino)octanoic acid. [Link]
